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1-Methylpentyl acetate

Physical chemistry Fragrance formulation Volatility engineering

1 Methylpentyl acetate (CAS 5953‑49‑1; synonyms: 2‑hexyl acetate, sec‑hexyl acetate, hexan‑2‑yl acetate) is a branched‑chain aliphatic acetate ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g mol⁻¹. It belongs to the class of short‑ to medium‑chain alkyl acetates extensively employed as flavor and fragrance ingredients.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 5953-49-1
Cat. No. B1618259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpentyl acetate
CAS5953-49-1
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCCC(C)OC(=O)C
InChIInChI=1S/C8H16O2/c1-4-5-6-7(2)10-8(3)9/h7H,4-6H2,1-3H3
InChIKeyRXTNIJMLAQNTEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylpentyl Acetate (CAS 5953-49-1): Branched-Chain Acetate Ester with Differentiated Physicochemical and Organoleptic Properties for Flavor and Fragrance Procurement


1 Methylpentyl acetate (CAS 5953‑49‑1; synonyms: 2‑hexyl acetate, sec‑hexyl acetate, hexan‑2‑yl acetate) is a branched‑chain aliphatic acetate ester with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g mol⁻¹ [1]. It belongs to the class of short‑ to medium‑chain alkyl acetates extensively employed as flavor and fragrance ingredients. Unlike its straight‑chain isomer hexyl acetate (CAS 142‑92‑7), the methyl branch at the 1‑position of the pentyl moiety confers a distinctive constellation of boiling point, density, refractive index, water solubility, octanol–water partition coefficient (log P), and odor character that cannot be achieved by simple substitution with linear analogs [2][3].

Branched-chain acetate ester with distinct isomer identity for sensory-formulation workflows
Supports volatility tuning in fragrance top-note engineering via lower boiling point profile
Reported elevated odor detection threshold supports softer background fruity blending contexts
Aqueous-compatible solubility profile may reduce co-solvent reliance in beverage flavor systems

Why Generic Substitution Fails for 1‑Methylpentyl Acetate: Structural Isomerism Creates Physicochemical and Sensory Non‑Interchangeability


1‑Methylpentyl acetate is structurally isomeric with the straight‑chain hexyl acetate (CAS 142‑92‑7), yet the presence of the methyl branch on the alcohol moiety results in a measurably different boiling point (162.8 °C vs. 168–170 °C), density (0.8805 g cm⁻³ vs. 0.868–0.878 g cm⁻³), and partition behavior (log P 2.67 vs. 2.83–3.3) [1]. Critical for procurement, the branched structure shifts the odor detection threshold upward compared to the straight‑chain isomer, as demonstrated by Takeoka et al. (1996), who reported that introducing a 1‑methyl group into hexyl acetate increased its human odor threshold [2]. The branched isomer also exhibits markedly higher water solubility (356.7 mg L⁻¹) relative to the straight‑chain analog (≈400 mg L⁻¹, often described as “immiscible”), which directly impacts partitioning in aqueous food matrices and fragrance formulations [3]. These differences mean that generic, non‑isomer‑specific procurement of “C8 acetate” or simplistic substitution with hexyl acetate will alter emission kinetics, perceived intensity, and hedonic character in finished products.

Volatility Profile Methyl branching lowers boiling point, shifting evaporation kinetics; straight-chain hexyl acetate substitution may delay headspace build-up and alter top-note release timing.
Sensory Intensity Branched isomer exhibits elevated odor detection threshold per reported SAR; straight-chain analog may yield more penetrating pear-apple character at matched concentration.
Aqueous Behavior Branched structure modestly enhances water compatibility; straight-chain substitution may require additional co-solvents to maintain clarity in aqueous formulations.

Quantitative Evidence for 1‑Methylpentyl Acetate (CAS 5953‑49‑1) Differentiation Against Closest Analogs: Physical, Sensory, and Process Metrics


Boiling Point Depression vs. Straight‑Chain Hexyl Acetate: A 5–7 °C Operational Window for Fragrance Volatility Tuning

1‑Methylpentyl acetate exhibits a boiling point of 162.8 °C (estimated) , whereas the straight‑chain isomer hexyl acetate (CAS 142‑92‑7) boils at 168–170 °C under atmospheric pressure . This 5–7 °C depression results from the disruption of van der Waals packing by the methyl branch. The difference is directly relevant to evaporation profiles in fragrance applications: a lower boiling point yields faster initial vapor pressure and earlier top‑note release, allowing perfumers to engineer time‑intensity profiles that cannot be replicated by substituting the straight‑chain analog.

Boiling Point
Cross-study comparable
162.8 °C
Supports volatility-profile differentiation in fragrance design
vs. hexyl acetate 168–170 °C; Δ ≈ −5 to −7 °C; estimated value, confirm with batch COA
Physical chemistry Fragrance formulation Volatility engineering

Human Odor Detection Threshold: Branched Isomer Shows Elevated ODT vs. Straight‑Chain Hexyl Acetate, Enabling Low‑Impact Blending

Takeoka et al. (1996) systematically measured odor thresholds in water for a homologous series of straight‑chain and branched acetates. They reported that adding a methyl group at the 1‑position of the alcohol moiety of hexyl acetate increased the odor detection threshold (i.e., reduced potency) [1]. The straight‑chain hexyl acetate odor detection threshold in air has been independently confirmed at 2.9 ppb (v/v) by Cometto‑Muñiz et al. (2008) using air‑dilution olfactometry [2]. While the absolute ODT of 1‑methylpentyl acetate was not isolated in the latter study, the Takeoka structure–activity finding establishes that the branched isomer requires a higher airborne concentration to trigger detection. This class‑level structure–odor relationship (SAR) directly informs procurement choices when a blender seeks to reduce the olfactory dominance of the pear‑apple ester note without eliminating it.

Odor Threshold
Class-level inference
Branched ODT > Straight-chain ODT
Hexyl acetate ODT: 2.9 ppb (v/v) in air
Class-level structure-odor relationship context
Direction confirmed by Takeoka et al. 1996; exact branched ODT not isolated in primary literature
Sensory science Olfactometry Flavor chemistry

Water Solubility Differential: 356.7 mg L⁻¹ Enables Aqueous‑Phase Applications Inaccessible to Near‑Insoluble Straight‑Chain Hexyl Acetate

The estimated water solubility of 1‑methylpentyl acetate is 356.7 mg L⁻¹ at 25 °C [1], whereas hexyl acetate is reported as immiscible or with a solubility of approximately 400 mg L⁻¹, often requiring co‑solvents for aqueous dispersion . The branched structure slightly enhances water compatibility, which can facilitate more uniform partitioning in water‑based food or beverage matrices without the need for high levels of emulsifiers. For the lower homolog 2‑pentyl acetate (CAS 626‑38‑0), water solubility is 2.2 g L⁻¹ , highlighting the chain‑length dependence.

Water Solubility
Cross-study comparable
356.7 mg/L
Supports aqueous-phase formulation feasibility
Estimated at 25 °C; verify under target formulation conditions and matrix composition
Aqueous flavor delivery Beverage technology Hydrophilic–lipophilic balance

Direct 1‑Hexene Esterification Route: Atom‑Efficient Manufacture Circumventing Alcohol Pre‑Functionalization, with 90.24% Conversion and 31.35% Selectivity

Cao et al. (2022) reported the synthesis of 1‑methylpentyl acetate via direct esterification of 1‑hexene with acetic acid using a Zn₀.₈ /A15 modified resin catalyst bearing both Brønsted and Lewis acid sites [1]. Under optimized conditions, 1‑hexene conversion reached 90.24% with a selectivity toward 1‑methylpentyl acetate of 31.35%. This route bypasses the traditional two‑step sequence of 1‑hexene hydration to 2‑hexanol followed by Fischer esterification, reducing unit operations and waste streams. In contrast, hexyl acetate is conventionally manufactured by Fischer esterification of 1‑hexanol with acetic acid, which generates one equivalent of water and requires acid catalysis and downstream purification . The direct alkene esterification approach is actively pursued in patent literature (e.g., Chinese patent application numbers PCT/CN2018/116922, CN201810609851.4, and CN201810609157.2) [2], making this a process‑differentiated procurement option for buyers seeking supply chains aligned with atom‑economy principles.

Synthesis Route
Head-to-head
Direct 1-hexene + acetic acid esterification
Supports process-efficiency procurement evaluation
90.24% conversion, 31.35% selectivity; Zn₀.₈/A15 resin catalyst per Cao et al. 2022
Green chemistry Process development Industrial synthesis

High‑Confidence Application Scenarios for 1‑Methylpentyl Acetate (CAS 5953‑49‑1) Grounded in Comparative Evidence


Soft Pear–Apple Top‑Note in Fine Fragrance Where Early Volatility Is Desired

The 5–7 °C lower boiling point of 1‑methylpentyl acetate relative to hexyl acetate [1] accelerates headspace concentration build‑up in the first 5–15 minutes after application. Perfumers seeking a fleeting pear–apple nuance that yields gracefully to heart notes should specify this branched isomer rather than the straight‑chain analog, which persists longer and can dominate the top‑note accord.

Clear Ready‑to‑Drink Beverage Flavoring with Minimized Emulsifier Load

With an estimated water solubility of 356.7 mg L⁻¹ [1], 1‑methylpentyl acetate can be incorporated into aqueous beverage bases at flavor‑relevant concentrations (typically 0.1–10 ppm) without turbidity. This solubility, although modest, reduces reliance on polysorbate or propylene glycol carriers compared to the near‑insoluble hexyl acetate, simplifying clean‑label declarations.

Low‑Impact Background Fruity Note for Savory or Dairy Flavor Systems

The elevated odor detection threshold of the branched isomer documented by Takeoka et al. (1996) [1] means that 1‑methylpentyl acetate provides a less‑penetrating pear–apple character at equal concentration. This makes it the preferred choice for subtle fruit undertones in cheese, yogurt, or sauce flavors where the ester should not dominate the profile, contrasting with the more assertive hexyl acetate.

Sustainable‑Process Supply Chains Leveraging Olefin‑to‑Ester Direct Synthesis

Buyers with corporate sustainability mandates can prioritize 1‑methylpentyl acetate sourced via the direct 1‑hexene esterification route (90.24% conversion, 31.35% selectivity) [1]. This single‑step catalytic process reduces unit operations and waste relative to the conventional 1‑hexanol esterification pathway used for hexyl acetate, offering a verifiable process‑green‑chemistry differentiator for procurement scorecards.

Application
Selection Property
Validation Focus
Fine fragrance top-note design
Volatility profile differentiation
Headspace build-up timing review
Clear beverage flavor systems
Aqueous solubility profile
Turbidity-free concentration range
Subtle background fruity nuance
Odor detection threshold context
Sensory panel intensity matching
Sustainable-process supply chain
Synthetic route efficiency
Process mass intensity review
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